N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitropyrimidine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been highlighted in recent literature as an effective approach to obtaining piperazine derivatives . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the nitropyrimidine moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2-(4-methylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine, while substitution reactions can introduce various functional groups onto the piperazine ring or the pyrimidine core .
Scientific Research Applications
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these kinases, the compound can modulate their activity and affect various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine: This compound is a reversible kinase inhibitor with applications in cancer therapy.
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: Used in the synthesis of pharmacologically active compounds.
Uniqueness
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of a piperazine ring and a nitropyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULKCWSFLLVJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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